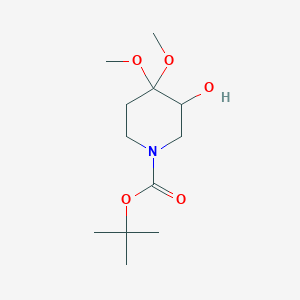

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Vue d'ensemble

Description

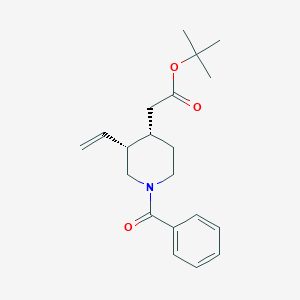

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine structures are often used as building blocks in the synthesis of various biologically active compounds and pharmaceuticals. The tert-butyl group attached to the piperidine ring provides steric bulk, which can be useful in stereoselective syntheses. The hydroxy and dimethoxy groups present in the molecule suggest potential reactivity and the possibility for further functionalization.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, was synthesized through a multi-step process starting from 4-methylpyridinium, involving SN2 substitution, borohydride reduction, oxidation, and acylation steps, with a total yield of 80.2% . Another study reported the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of crizotinib, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods highlight the versatility of piperidine derivatives in organic synthesis and their potential for creating complex molecules.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their chemical properties and reactivity. For example, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives was investigated, revealing that the axial hydroxyl group causes a downfield shift in the methyl proton NMR signal due to interaction with axial methyl groups . The crystal and molecular structure of related compounds has been determined using X-ray diffraction, providing insights into the conformation and intermolecular interactions in the solid state .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that allow for the introduction of different functional groups. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives were reacted with L-selectride to yield cis isomers of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, and subsequent Mitsunobu reaction followed by alkaline hydrolysis afforded the trans isomers . Another study described the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, providing synthons for the preparation of diverse piperidine derivatives . These reactions demonstrate the ability to manipulate the stereochemistry and substitution pattern of the piperidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents can affect the solubility, boiling point, and stability of these compounds. The intermolecular hydrogen bonding and hydrophobic interactions observed in the crystal structures of some derivatives suggest that these compounds may have unique solubility characteristics and potential for forming supramolecular assemblies . Additionally, the presence of functional groups such as hydroxy, methoxy, and carboxylate can impact the acidity, basicity, and reactivity of these molecules.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Stereoselective Syntheses : Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate and its derivatives are used in stereoselective syntheses. For example, they react with L-selectride in anhydrous tetrahydrofuran to yield cis isomers, which can be further processed into trans isomers through the Mitsunobu reaction (Boev et al., 2015).

- Intermediate in Synthesis Processes : This compound serves as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, like CP-690550 (Chen Xin-zhi, 2011).

X-ray Crystallography and Molecular Structure

- Crystal Structure Analysis : X-ray studies have revealed the molecular structure of tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate derivatives, showing strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean et al., 2004).

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h9,14H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRYBJQLRONERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465508 | |

| Record name | TERT-BUTYL 3-HYDROXY-4,4-DIMETHOXYPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate | |

CAS RN |

841286-80-4 | |

| Record name | TERT-BUTYL 3-HYDROXY-4,4-DIMETHOXYPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)